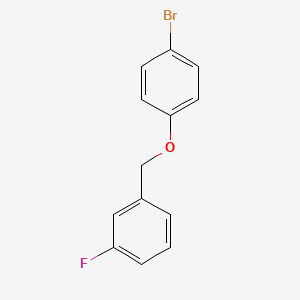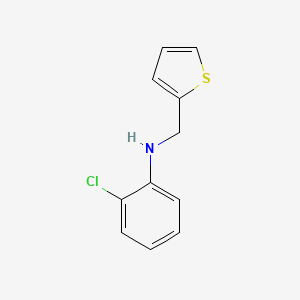
(1-环丙基乙基)(环丙基甲基)胺
描述
(1-Cyclopropylethyl)(cyclopropylmethyl)amine, often abbreviated as CPEA, is an amine compound with an alkyl substituent attached to a nitrogen atom. It is a colorless, oily liquid with a sweet, fruity odor, and is soluble in water and alcohol. CPEA is an important component of many industrial processes, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPEA has been studied for its potential applications in medicine, agriculture, and other areas.
科学研究应用
Organic Synthesis
(1-Cyclopropylethyl)(cyclopropylmethyl)amine can be used in organic synthesis due to its unique structure and reactivity . The presence of two cyclopropyl groups can introduce strain into molecules, which can be useful in certain reactions.
Preparation of Chiral Enantioenriched Compounds
This compound can be used in the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers . This is achieved via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
Medicinal Chemistry
Cyclopropyl-containing compounds are often used in medicinal chemistry . While there’s no direct evidence of (1-Cyclopropylethyl)(cyclopropylmethyl)amine being used in this field, its structure suggests potential applications in the design and synthesis of new drugs.
Material Science
The unique properties of cyclopropyl groups may find applications in material science . For example, they could be used in the development of new polymers with unique properties.
Chemical Synthesis
The compound could be used in various areas of chemical synthesis, including the production of other complex organic compounds .
Chromatography
In the field of chromatography, (1-Cyclopropylethyl)(cyclopropylmethyl)amine could potentially be used in the development of new stationary phases or as a component in mobile phases .
属性
IUPAC Name |
1-cyclopropyl-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(9-4-5-9)10-6-8-2-3-8/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQPFPLLJTHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)(cyclopropylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)







![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)


amine](/img/structure/B3201598.png)

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)